P2X7 Receptor Antagonism: A Quantified Weak Antagonist Profile Distinct from High-Affinity Clinical Candidates
4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS 4875-39-2) exhibits a well-defined, weak antagonist activity at the human P2X7 receptor, a profile that is quantitatively distinct from more potent, clinical-stage antagonists. This positions it as a valuable tool or negative control compound rather than a lead candidate [1][2].
| Evidence Dimension | P2X7 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 1.00E+4 nM (10,000 nM) |
| Comparator Or Baseline | Clinical Candidate JNJ-54175446 (IC50 ~4 nM); Potent Preclinical Antagonist A-740003 (IC50 ~40 nM) [2] |
| Quantified Difference | Target compound is >2,500-fold less potent than the clinical candidate JNJ-54175446 and >250-fold less potent than the preclinical tool A-740003. |
| Conditions | Human THP-1 cells, assessed as inhibition of BzATP-induced YO-PRO-1 Iodide uptake |
Why This Matters
This quantification defines the compound's utility as a low-potency control, a specific fragment for structural biology, or a defined starting point for optimization, rather than as a high-affinity lead, which is critical for resource allocation in discovery programs.
- [1] BindingDB. BDBM50249033: Activity data for 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine. Accessed 2026. View Source
- [2] Letavic, M. A.; et al. 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-Based P2X7 receptor antagonists: optimization of pharmacokinetic properties leading to the identification of a clinical candidate. Journal of Medicinal Chemistry 2017, 60 (11), 4559–4572. View Source
